
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate, also known as MPPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPG is a synthetic derivative of the naturally occurring compound, glycine, and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate acts as a selective antagonist of mGluRs, which are G protein-coupled receptors that are involved in various physiological processes. 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate binds to the orthosteric site of mGluRs and prevents the activation of downstream signaling pathways, leading to a reduction in the physiological effects of mGluRs.
Biochemical and Physiological Effects
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate has been shown to have various biochemical and physiological effects, depending on the type of mGluRs that are targeted. In the central nervous system, 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate has been shown to reduce anxiety-like behavior in animal models, possibly by modulating the release of neurotransmitters such as glutamate and GABA. 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate has also been shown to reduce the rewarding effects of drugs of abuse, possibly by modulating the release of dopamine in the brain.
In the cardiovascular system, 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate has been shown to modulate the baroreceptor reflex, leading to a reduction in blood pressure. 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate has also been shown to affect the respiratory rhythm, possibly by modulating the release of neurotransmitters such as glutamate and acetylcholine.
Advantages and Limitations for Lab Experiments
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate has several advantages for lab experiments, including its selectivity for mGluRs and its relative ease of synthesis. However, 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate also has several limitations, including its low solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for the study of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate, including its potential applications in the treatment of neurological disorders such as anxiety, depression, and schizophrenia. 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate may also have potential applications in the treatment of drug addiction and withdrawal, as well as in the regulation of cardiovascular and respiratory functions.
Conclusion
In conclusion, 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate has been extensively studied for its biochemical and physiological effects, as well as its potential applications in the treatment of various disorders. Further research is needed to fully understand the mechanisms of action and potential applications of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate.
Synthesis Methods
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate can be synthesized by reacting 7-hydroxy-4-methylcoumarin with propyl bromide in the presence of potassium carbonate. The resulting product is then reacted with N-benzoylglycine in the presence of triethylamine to yield 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and physiology. In neuroscience, 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate has been used as a selective antagonist of metabotropic glutamate receptors (mGluRs), which are involved in various neurological disorders such as anxiety, depression, and schizophrenia. 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate has also been used to study the role of mGluRs in synaptic plasticity and learning and memory.
In pharmacology, 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate has been used to study the effects of mGluRs on drug addiction and withdrawal. 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, and to alleviate withdrawal symptoms in animal models.
In physiology, 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate has been used to study the role of mGluRs in the regulation of cardiovascular and respiratory functions. 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate has been shown to modulate the baroreceptor reflex, which regulates blood pressure, and to affect the respiratory rhythm in animal models.
properties
IUPAC Name |
(4-methyl-2-oxo-3-propylchromen-7-yl) 2-benzamidoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-3-7-18-14(2)17-11-10-16(12-19(17)28-22(18)26)27-20(24)13-23-21(25)15-8-5-4-6-9-15/h4-6,8-12H,3,7,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVUQKBBCMIUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2)OC(=O)CNC(=O)C3=CC=CC=C3)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 2-(benzoylamino)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide](/img/structure/B5808069.png)
![4-[(4-pyridinylamino)carbonyl]phenyl acetate](/img/structure/B5808081.png)
![N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5808090.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5808104.png)
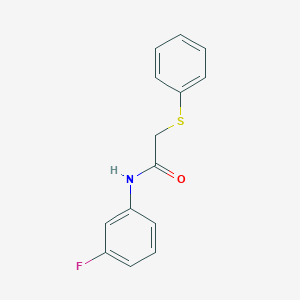
![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-6-fluoro-1-benzothiophene-2-carbohydrazide](/img/structure/B5808110.png)
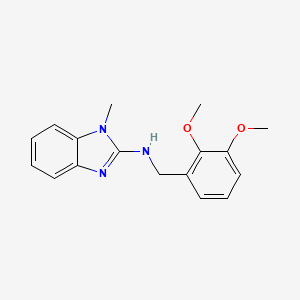
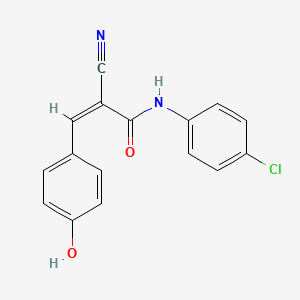
![N-(4-ethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5808139.png)
![4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5808147.png)
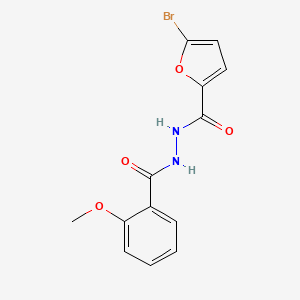
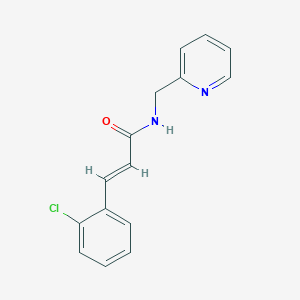
![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5808171.png)
